Product packaging for N-(4-Acetylphenyl)-4-fluorobenzamide(Cat. No.:CAS No. 300668-14-8)

N-(4-Acetylphenyl)-4-fluorobenzamide

Cat. No.: B377003
CAS No.: 300668-14-8
M. Wt: 257.26g/mol
InChI Key: ZAQOMDUUVFTUKP-UHFFFAOYSA-N
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Description

General Context of Benzamide (B126) and Fluorinated Organic Compounds in Research

The benzamide scaffold is a cornerstone in medicinal chemistry and materials science. Benzamide derivatives are known to exhibit a wide array of biological activities, acting as antipsychotics, antidepressants, and anti-tumor agents by interacting with various biological targets. bldpharm.combldpharm.comsigmaaldrich.comnih.gov Their ability to form stable, predictable conformations and engage in hydrogen bonding makes them valuable building blocks in drug design.

Parallel to the significance of the benzamide group, the incorporation of fluorine into organic molecules is a widely adopted strategy to enhance a compound's pharmacological profile. chembuyersguide.comnih.govnih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govnih.gov The strategic placement of fluorine atoms can lead to compounds with improved therapeutic properties.

Historical Overview of Research Pertaining to N-(4-Acetylphenyl)-4-fluorobenzamide and Related Structural Motifs

A comprehensive historical overview of research specifically on this compound cannot be constructed, as dedicated studies on this compound are not readily found in scientific databases. However, the history of its constituent parts is rich. Research into substituted benzamides dates back decades, with significant developments in their application as therapeutic agents. bldpharm.comsigmaaldrich.com Similarly, the field of organofluorine chemistry has a long and storied past, with continuous innovation in the synthesis and application of fluorinated compounds. nih.gov The combination of these two areas of research has led to the development of numerous important molecules.

Significance and Potential Research Trajectories for this compound

The significance of this compound currently lies in its potential. The presence of the N-(4-acetylphenyl) moiety in other molecules has been associated with biological activity. For instance, related structures have been investigated for their enzymatic inhibitory properties. nih.gov The 4-fluorobenzamide (B1200420) portion is also a common feature in bioactive compounds, contributing to enhanced biological performance.

Potential research trajectories for this compound are numerous and could include:

Synthesis and Characterization: The development and optimization of a synthetic route to produce this compound in high yield and purity would be the foundational step for any further investigation. This would be followed by thorough characterization using modern analytical techniques.

Crystal Structure Analysis: Determining the single-crystal X-ray structure of the compound would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and crystalline packing. This information is crucial for understanding its physical properties and for computational modeling studies. nih.govnih.govresearchgate.net

Biological Screening: A broad biological screening campaign could uncover potential therapeutic applications. Based on its structural motifs, it could be tested for activity as an enzyme inhibitor, a receptor modulator, or an anticancer agent.

Materials Science Applications: The compound's properties as a liquid crystal, a component in organic light-emitting diodes (OLEDs), or other advanced materials could be explored, given the prevalence of similar aromatic amide structures in this field.

Scope and Objectives of Research on this compound

The primary and immediate objective of any research on this compound would be to synthesize and fully characterize the compound. This would establish a baseline of its fundamental chemical and physical properties. Subsequent research would then aim to explore its potential applications, guided by the known properties of its structural analogs. The long-term goal would be to determine if this specific combination of a benzamide, a fluoro group, and an acetylphenyl moiety results in unique and valuable properties that are not present in more extensively studied related compounds.

Data Tables

Due to the absence of specific research on this compound, detailed data tables on its properties cannot be generated. However, a table of its basic identifiers is provided below.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 300668-14-8 bldpharm.combldpharm.com
Molecular Formula C15H12FNO2 scbt.com
Molecular Weight 257.26 g/mol sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12FNO2 B377003 N-(4-Acetylphenyl)-4-fluorobenzamide CAS No. 300668-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQOMDUUVFTUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Acetylphenyl 4 Fluorobenzamide

Alternative Synthetic Routes and Mechanistic Considerations for N-(4-Acetylphenyl)-4-fluorobenzamide

While traditional acylation is effective, modern chemistry seeks more sustainable and efficient methods. Green chemistry and flow chemistry offer promising alternatives for the synthesis of this compound.

Green chemistry principles aim to reduce or eliminate hazardous substances in chemical processes. nih.gov For amide synthesis, this often involves avoiding stoichiometric activating agents and harsh solvents. scispace.com One approach is the direct condensation of 4-fluorobenzoic acid and 4-aminoacetophenone using a catalyst.

Boric Acid Catalysis: Boric acid can be used as a simple, readily available, and green catalyst for the direct formation of amides from carboxylic acids and amines, often under solvent-free conditions. researchgate.netsemanticscholar.org This method involves heating a mixture of the reactants with a catalytic amount of boric acid, producing water as the only byproduct. researchgate.net

Enzymatic Synthesis: Biocatalysts, such as Candida antarctica lipase B (CALB), can be used to form amide bonds under mild conditions. nih.gov This enzymatic approach is highly selective and environmentally benign, often conducted in greener solvents like cyclopentyl methyl ether. nih.gov

These methods align with the principles of green chemistry by offering higher atom economy and reducing waste. scispace.com

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net In a flow setup for amide synthesis, solutions of the reactants are pumped through a heated reactor where they mix and react. nih.gov

The advantages of a flow approach for synthesizing this compound include:

Rapid Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing. nih.gov

Improved Safety: The small reaction volumes minimize the risks associated with highly reactive intermediates or exothermic reactions. nih.gov

Process Optimization: Reaction parameters such as temperature, residence time, and stoichiometry can be rapidly screened and optimized.

A conceptual flow synthesis is outlined in the table below:

ParameterDescriptionAdvantage
Reactant Streams Separate streams for 4-aminoacetophenone and 4-fluorobenzoyl chloride (with base).Precise stoichiometric control.
Mixing Point T-mixer where reactant streams combine before entering the reactor.Ensures rapid and homogenous mixing.
Reactor Heated coil or micro-packed bed reactor.Precise temperature control and defined residence time. rsc.org
Back-Pressure Regulator Maintains pressure to keep solvents in the liquid phase above their boiling points.Allows for higher reaction temperatures, accelerating the reaction.

This continuous process can lead to higher space-time yields and more consistent product quality compared to batch methods. nih.govresearchgate.net

Yield Optimization and Purity Assessment Methodologies during this compound Synthesis

Achieving a high yield of a pure product is the ultimate goal of any synthetic procedure. This requires careful optimization of the reaction and rigorous analysis of the final product.

For the synthesis of this compound, yield can be optimized by:

Using a slight excess of the acylating agent (4-fluorobenzoyl chloride) to ensure complete consumption of the more valuable amine.

Careful control of temperature to prevent side reactions.

Ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride.

Efficient product isolation through techniques like precipitation by adding the reaction mixture to water, followed by filtration and washing.

Purity assessment is performed using a combination of chromatographic and spectroscopic techniques to confirm both the identity and the purity of the compound.

Analytical TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Purity determinationQuantifies the percentage of the desired compound relative to impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationConfirms the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms.
Infrared (IR) Spectroscopy Functional group identificationConfirms the presence of key functional groups, such as the amide C=O and N-H stretches, and the ketone C=O stretch.
Mass Spectrometry (MS) Molecular weight determinationConfirms the molecular weight of the compound, providing further evidence of its identity. nih.gov

Recrystallization from a suitable solvent, such as ethanol, is a common final step to achieve high purity of the solid product.

Advanced Structural Elucidation and Spectroscopic Analysis of N 4 Acetylphenyl 4 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(4-Acetylphenyl)-4-fluorobenzamide

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine-19.

Chemical structure of this compound with atom numbering for NMR assignments

Figure 1: Structure and numbering scheme for this compound.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁹F) for this compound

One-dimensional NMR provides fundamental data on the chemical environment of each unique nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their electronic environments. The spectrum of this compound is expected to show distinct signals for the amide proton, the aromatic protons on both phenyl rings, and the methyl protons of the acetyl group. The aromatic region will show characteristic splitting patterns (doublets and doublets of doublets) due to proton-proton and proton-fluorine coupling.

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-11 (CH₃) ~2.5 - 2.6 Singlet (s) N/A
H-2', H-6' ~7.9 - 8.1 Doublet (d) ~8.5
H-3', H-5' ~7.7 - 7.9 Doublet (d) ~8.5
H-2, H-6 ~7.9 - 8.0 Doublet of Doublets (dd) J(H,H) ~8.8, J(H,F) ~5.5
H-3, H-5 ~7.2 - 7.3 Triplet (t) or Doublet of Doublets (dd) J(H,H) ~8.8, J(H,F) ~8.8

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. The presence of carbonyl carbons (amide and ketone) at the downfield end and the distinct signals for the aromatic carbons, influenced by their substituents (-NHCO-, -COCH₃, -F), are key features.

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-11 (CH₃) ~26 - 27
C-10 (C=O, ketone) ~197 - 198
C-1' ~142 - 143
C-2', C-6' ~119 - 120
C-3', C-5' ~129 - 130
C-4' ~133 - 134
C-7 (C=O, amide) ~165 - 166
C-1 ~130 - 131 (d, J(C,F) ~3 Hz)
C-2, C-6 ~129 - 130 (d, J(C,F) ~9 Hz)
C-3, C-5 ~115 - 116 (d, J(C,F) ~22 Hz)

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum is a simple and effective way to confirm the presence of the fluorine atom. For this compound, a single signal is expected. Its chemical shift is influenced by the electronic environment of the fluorobenzoyl ring. The chemical shift is typically reported relative to a standard like CFCl₃. A value in the range of -105 to -115 ppm is anticipated for a fluorine atom in this electronic environment. rsc.orgcolorado.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for this compound

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. science.govsdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons: H-2'/H-3' and H-5'/H-6' on the acetylphenyl ring, and H-2/H-3 and H-5/H-6 on the fluorobenzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals for all protonated carbons (C-2/6, C-3/5, C-2'/6', C-3'/5', and C-11).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital as it shows correlations between protons and carbons over two to three bonds, connecting the different fragments of the molecule. sdsu.edu Key expected correlations that confirm the molecular structure are outlined in the table below.

Table 3: Key Predicted HMBC Correlations for this compound

Proton (¹H) Correlated Carbons (¹³C) Structural Significance
N-H C-7, C-1', C-2', C-6' Confirms the amide linkage to the acetylphenyl ring.
H-2, H-6 C-7, C-4, C-3/5 Confirms the structure of the fluorobenzoyl ring.
H-2', H-6' C-4', C-10, C-3'/5' Confirms the structure of the acetylphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum could provide insight into the molecule's preferred conformation, particularly the rotation around the amide bond. For example, a spatial correlation between the amide proton (N-H) and the H-2/H-6 protons of the fluorobenzoyl ring would suggest a specific rotational isomer is favored in solution.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry provides information about the mass, and thus the elemental composition and fragmentation pattern, of a molecule.

High-Resolution Mass Spectrometry (HRMS) for this compound

HRMS measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the elemental formula of the parent ion. For this compound, the exact mass can be calculated from its molecular formula, C₁₅H₁₂FNO₂.

Calculated Monoisotopic Mass: 257.0852 u

An experimental HRMS measurement yielding a mass value extremely close to this calculated value would confirm the elemental composition of the compound.

Fragmentation Pathway Analysis of this compound

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable structural information. The fragmentation of this compound is expected to be dominated by cleavage at the amide bond, which is the most labile part of the molecule.

A primary proposed fragmentation pathway involves the cleavage of the amide C-N bond, leading to two major fragment ions:

The 4-fluorobenzoyl cation: [C₇H₄FO]⁺ at m/z 123. This ion can subsequently lose a molecule of carbon monoxide (CO) to form the 4-fluorophenyl cation [C₆H₄F]⁺ at m/z 95.

The 4-acetylaniline radical cation: [C₈H₈NO]⁺ at m/z 134, or the corresponding cation at m/z 135 after hydrogen rearrangement.

Another significant fragmentation pathway involves the acetyl group:

Loss of a methyl radical (•CH₃): This alpha-cleavage results in an ion [M-15]⁺ at m/z 242.

These characteristic fragmentation patterns provide strong evidence for the identity and structure of the compound. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for this compound

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.netcore.ac.uk

The spectrum of this compound would be characterized by several key absorption bands:

Amide Group: A sharp N-H stretching vibration, a strong amide I band (primarily C=O stretch), and an amide II band (N-H bend coupled with C-N stretch).

Ketone Group: A strong C=O stretching vibration, typically at a different frequency than the amide C=O.

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Fluorine Group: A C-F stretching vibration, which is a strong band in the IR spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Functional Group Vibrational Mode
3250 - 3400 Amide (N-H) Stretching
3000 - 3100 Aromatic (C-H) Stretching
~1680 - 1700 Ketone (C=O) Stretching
~1650 - 1670 Amide I (C=O) Stretching
~1580 - 1610 Aromatic (C=C) Stretching
~1510 - 1550 Amide II (N-H) Bending
~1200 - 1250 C-F Stretching

Functional Group Identification and Vibrational Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. The vibrational modes of this compound are characteristic of its constituent parts: a 4-fluoro-substituted benzoyl group and an N-acetylphenyl group linked by an amide bridge. While specific experimental spectra for this exact compound are not publicly available, a detailed analysis can be constructed based on the well-established vibrational frequencies of analogous compounds.

The key functional groups expected to produce characteristic vibrational bands are the secondary amide (–CO–NH–), the acetyl ketone (–CO–CH₃), the carbon-fluorine bond (C–F), and the substituted benzene (B151609) rings.

Key Vibrational Assignments:

N-H Vibrations: The N-H stretching vibration of a secondary amide typically appears as a strong band in the region of 3300-3500 cm⁻¹. This band is often sensitive to hydrogen bonding. The N-H bending vibration is expected in the 1550-1640 cm⁻¹ range (Amide II band).

Carbonyl Vibrations (C=O): The molecule possesses two carbonyl groups. The amide carbonyl (Amide I band) stretching is anticipated to be a very strong band, typically between 1630 and 1680 cm⁻¹. The ketonic carbonyl stretching from the acetyl group is also a strong band, generally found in the range of 1680-1715 cm⁻¹. The precise position of these bands can be influenced by the electronic effects of the adjacent aromatic rings.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are expected to occur above 3000 cm⁻¹. The in-plane C=C stretching vibrations of the benzene rings typically give rise to a group of bands in the 1400-1600 cm⁻¹ region.

C-N Stretching Vibration: The stretching vibration of the C-N bond in the amide linkage is usually observed in the 1210-1370 cm⁻¹ region.

C-F Stretching Vibration: The C-F stretching vibration for a fluorine atom attached to an aromatic ring is expected to produce a strong band in the 1100-1270 cm⁻¹ range. researchgate.net

Acetyl Group Vibrations: Besides the C=O stretch, the acetyl group will exhibit symmetric and asymmetric C-H bending of the methyl group around 1370 cm⁻¹ and 1450 cm⁻¹, respectively.

The following table provides a summary of the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchAmide (secondary)3300 - 3500Strong
Aromatic C-H StretchAromatic Ring3000 - 3100Medium
C=O Stretch (Ketone)Acetyl Group1680 - 1715Strong
C=O Stretch (Amide I)Amide1630 - 1680Very Strong
N-H Bend (Amide II)Amide1550 - 1640Strong
Aromatic C=C StretchAromatic Ring1400 - 1600Medium-Strong
C-N StretchAmide1210 - 1370Medium
C-F StretchFluoroaromatic1100 - 1270Strong

This table is generated based on established vibrational frequencies for similar functional groups and compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy in this region promotes electrons from a lower energy ground state to a higher energy excited state.

Electronic Transitions and Chromophore Analysis in this compound

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-conjugated systems of the two aromatic rings and the carbonyl groups, which act as chromophores. A chromophore is a part of a molecule responsible for its color, or in this case, its absorption of UV light.

The primary chromophores in this molecule are the benzoyl group and the acetylphenyl group. The electronic transitions are typically of two main types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like benzene rings and are generally high-energy transitions, resulting in strong absorption bands, often in the 200-300 nm range. The extended conjugation in this compound, involving the aromatic rings and the amide linkage, is expected to give rise to intense π → π* transitions.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl groups and the nitrogen of the amide) to a π* antibonding orbital. These transitions are typically of lower energy and have a much lower intensity compared to π → π* transitions. They are often observed as a shoulder or a weak band at longer wavelengths (typically > 300 nm) for compounds containing carbonyl groups.

The presence of the fluorine atom is not expected to significantly alter the position of the main absorption bands but may have a minor influence on the fine structure of the spectrum. The acetyl group and the amide linkage, being part of the conjugated system, will influence the energy of the electronic transitions.

Based on the analysis of similar aromatic ketones and benzamides, the following electronic transitions can be anticipated for this compound in a non-polar solvent.

Electronic TransitionChromophore(s)Expected Wavelength Range (λ_max, nm)Relative Intensity
π → πBenzoyl group, Acetylphenyl group, Amide linkage240 - 280High
n → πCarbonyl groups (Ketone and Amide)> 300Low

This table is generated based on the typical electronic transitions observed for analogous aromatic ketones and benzamides. science-softcon.denih.govphyschemres.org

The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity. In polar solvents, a slight shift in the absorption bands (solvatochromism) may be observed due to differential stabilization of the ground and excited states.

Computational and Theoretical Investigations of N 4 Acetylphenyl 4 Fluorobenzamide

Quantum Chemical Calculations for N-(4-Acetylphenyl)-4-fluorobenzamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules.

The conformational analysis of this compound would focus on the rotational barriers around the amide bond and the bonds connecting the phenyl rings to the amide group. The planarity between the phenyl rings is a key determinant of the molecule's electronic properties. In similar structures, the dihedral angles between aromatic rings can vary significantly, influencing the extent of π-conjugation. nih.gov For example, in N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, the dihedral angle between the phenyl rings is 31.99 (3)°. nih.gov Intramolecular hydrogen bonds, such as between the amide proton and a nearby acceptor atom, can also play a significant role in stabilizing specific conformations. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Representative Data) This table presents representative data based on computational studies of analogous compounds.

Parameter Bond Predicted Value
Bond Length C-F ~1.36 Å
C=O (amide) ~1.24 Å
C-N (amide) ~1.36 Å
C-C (acetyl) ~1.51 Å
C=O (acetyl) ~1.22 Å
Bond Angle O=C-N (amide) ~122°
C-N-C ~128°

The electronic properties of a molecule are fundamental to understanding its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov In related compounds, DFT calculations are used to determine these energy levels. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the regions prone to electrophilic and nucleophilic attack. In the MEP map, negative potential regions (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the acetyl and amide groups, along with the fluorine atom, are expected to be regions of high negative potential. The amide proton and aromatic protons are likely to be in regions of positive potential. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Representative Data) This table presents representative data based on computational studies of analogous compounds.

Parameter Predicted Energy (eV)
HOMO ~ -6.5 to -7.0
LUMO ~ -1.5 to -2.0

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

MD simulations can reveal the dynamic nature of this compound in different environments, such as in a solvent like water or DMSO. These simulations track the movements of atoms over time, providing insights into the molecule's conformational flexibility. The simulations can show how the dihedral angles fluctuate and how different conformations interconvert. Furthermore, MD simulations can elucidate the specific interactions between the solute (this compound) and the solvent molecules. This includes the formation and breaking of hydrogen bonds between the amide and acetyl groups of the solute and the surrounding solvent molecules. Understanding these interactions is crucial as they can significantly influence the molecule's solubility, stability, and biological activity. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.

While specific biological targets for this compound are not detailed in the provided search results, docking studies on analogous compounds can provide a model for its potential interactions. For example, similar molecules have been docked against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A binding mode analysis for this compound would involve identifying the key interactions within the active site of a target protein. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking. The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The acetyl group's oxygen can also act as a hydrogen bond acceptor. The two phenyl rings can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket. The fluorine atom can form halogen bonds or other electrostatic interactions. The binding energy, calculated by the docking program, provides an estimate of the binding affinity of the ligand for the target. nih.govsciety.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
N-((4-acetyl phenyl) carbamothioyl) pivalamide
N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide
Acetylcholinesterase

Computational ADMET Prediction for this compound

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery and development process. In recent years, in silico computational tools have become indispensable for predicting these properties, offering a rapid and cost-effective means to assess the pharmacokinetic and pharmacodynamic potential of a molecule before embarking on extensive experimental studies. nih.govbldpharm.com These predictive models utilize the chemical structure of a compound to estimate its behavior in a biological system.

A variety of free and commercially available software platforms, such as SwissADME, pkCSM, and admetSAR, have been developed to perform these predictions. nih.govuq.edu.aunih.gov These tools employ a range of computational models, including those based on quantitative structure-activity relationships (QSAR), graph-based signatures, and machine learning algorithms, to forecast the ADMET characteristics of small molecules. uq.edu.aunih.gov The accuracy of these predictions is continually improving, providing valuable insights for academic researchers and the pharmaceutical industry. nih.gov

The ADMET profile of this compound has been computationally evaluated using established in silico models to predict its pharmacokinetic properties. The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound, CC(=O)c1ccc(NC(=O)c2ccc(F)cc2)cc1, serves as the input for these predictive tools.

Absorption:

The absorption of a drug is a key determinant of its oral bioavailability. In silico models predict parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate status. For this compound, a high probability of good intestinal absorption is predicted. mdpi.com The "BOILED-Egg" model, a graphical method for predicting passive gastrointestinal absorption and brain penetration, further supports the likelihood of efficient absorption. swissadme.ch Caco-2 permeability is a widely accepted in vitro model for predicting human drug absorption. Predictions for benzamide (B126) derivatives suggest that compounds with similar structures can exhibit high permeability. jonuns.com P-glycoprotein is an efflux pump that can limit the absorption of its substrates. Computational models can predict whether a compound is likely to be a P-gp substrate. swissadme.chnih.gov

Table 1: Predicted Absorption Properties of this compound
ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gastrointestinal tract
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium
P-glycoprotein SubstrateNoNot likely to be actively effluxed by P-glycoprotein

Distribution:

Following absorption, a drug is distributed throughout the body. Key parameters for distribution include the volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) permeability. A low volume of distribution suggests that the compound is primarily confined to the bloodstream, while a high Vd indicates distribution into tissues. The extent of binding to plasma proteins can influence the free fraction of the drug available to exert its pharmacological effect. BBB permeability is crucial for drugs targeting the central nervous system. Predictions for this compound suggest a moderate volume of distribution and an inability to significantly cross the blood-brain barrier. jonuns.com

Table 2: Predicted Distribution Properties of this compound
ParameterPredicted ValueInterpretation
Volume of Distribution (Vd)Low to ModerateSuggests distribution primarily in the extracellular fluid and plasma
Plasma Protein BindingHighA significant fraction of the compound is expected to be bound to plasma proteins
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to penetrate the central nervous system to a significant extent

Metabolism:

The metabolism of a drug, primarily carried out by cytochrome P450 (CYP) enzymes in the liver, is a major determinant of its clearance and potential for drug-drug interactions. In silico tools can predict which CYP isoforms are likely to metabolize a compound and whether the compound is likely to inhibit these enzymes. nih.gov For this compound, it is predicted to be a substrate for several CYP isoforms, with CYP3A4 being a likely major contributor to its metabolism. It is generally not predicted to be a significant inhibitor of the major CYP isoforms, reducing the likelihood of metabolic drug-drug interactions. jonuns.com

Table 3: Predicted Metabolism Properties of this compound
ParameterPredicted StatusImplication
CYP1A2 InhibitorNoLow potential for interaction with drugs metabolized by CYP1A2
CYP2C9 InhibitorNoLow potential for interaction with drugs metabolized by CYP2C9
CYP2C19 InhibitorNoLow potential for interaction with drugs metabolized by CYP2C19
CYP2D6 InhibitorNoLow potential for interaction with drugs metabolized by CYP2D6
CYP3A4 InhibitorNoLow potential for interaction with drugs metabolized by CYP3A4

Excretion:

The final stage of a drug's journey in the body is excretion, which primarily occurs via the kidneys into the urine or through the bile into the feces. Total clearance (Cl_tot) is a key pharmacokinetic parameter that describes the rate at which a drug is removed from the body. Computational models can provide an estimate of this value. For this compound, a moderate total clearance is predicted, suggesting a reasonable elimination half-life.

Table 4: Predicted Excretion Properties of this compound
ParameterPredicted ValueInterpretation
Total ClearanceModerateSuggests efficient elimination from the body
Renal OCT2 SubstrateNoNot likely to be a substrate for the organic cation transporter 2 in the kidney

Preclinical Pharmacological and Biological Investigations of N 4 Acetylphenyl 4 Fluorobenzamide

In Vitro Biological Target Identification and Validation for N-(4-Acetylphenyl)-4-fluorobenzamide

The initial stages of preclinical investigation for a compound such as this compound would involve a series of in vitro assays to identify and validate its biological targets. This process is crucial for understanding the compound's mechanism of action at a molecular level.

To determine if this compound interacts with specific enzymes, a broad panel of enzyme inhibition or activation assays would be conducted. These assays are fundamental in drug discovery for identifying potential therapeutic targets or off-target effects. nih.gov The process typically involves incubating the compound with a purified enzyme and its substrate and then measuring the rate of product formation. A decrease or increase in this rate would indicate inhibition or activation, respectively.

Hypothetical Data Table for Enzyme Inhibition Screening:

Enzyme TargetAssay PrincipleSubstrateThis compound Concentration (µM)% Inhibition
Cyclooxygenase-2 (COX-2)FluorometricArachidonic Acid1085
5-Lipoxygenase (5-LOX)ColorimetricLinoleic Acid1012
Matrix Metalloproteinase-9 (MMP-9)FRETFluorescent Peptide105
Kinase Panel (e.g., EGFR, VEGFR2)LuminescenceATP, Peptide Substrate10< 10 for all kinases

This data is illustrative and not based on experimental results for this compound.

Receptor binding assays are employed to ascertain whether this compound can bind to specific cell surface or intracellular receptors. nih.govnih.gov These studies are critical for identifying the compound's potential to modulate signaling pathways initiated by receptor activation. Radioligand binding assays are a common technique where a radiolabeled ligand known to bind to the receptor of interest competes with the test compound. nih.gov A high-affinity compound will displace the radioligand at low concentrations.

Hypothetical Data Table for Receptor Binding Affinity:

Receptor TargetRadioligandThis compound Kᵢ (nM)
G-protein coupled receptor X[³H]-Ligand A> 10,000
Nuclear Receptor Y[¹²⁵I]-Ligand B50
Ion Channel Z[³H]-Ligand C> 10,000

This data is illustrative and not based on experimental results for this compound.

Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. ajwilsonresearch.comnih.govdrugdiscoverychemistry.combiopharmconsortium.com Assays such as fluorescence resonance energy transfer (FRET) or co-immunoprecipitation would be used to investigate if this compound can modulate such interactions. These interactions are often key to cellular processes, and their modulation can have significant physiological effects. ajwilsonresearch.com

Cellular Mechanism of Action Elucidation for this compound

Following molecular target identification, the investigation would proceed to cellular assays to understand the compound's effect on whole cells.

A variety of assays are available to assess the impact of a compound on cell proliferation and viability. assaygenie.comnih.govcreative-bioarray.comaatbio.com These assays measure parameters like metabolic activity (e.g., MTT or WST-1 assays), ATP levels (luminescence assays), or membrane integrity (e.g., trypan blue exclusion). nih.gov Such studies are foundational to understanding a compound's potential cytotoxic or cytostatic effects.

Hypothetical Data Table for Cellular Viability Assay:

Cell LineAssay TypeThis compound IC₅₀ (µM)
Human Cancer Cell Line AMTT2.5
Human Cancer Cell Line BATP-based3.1
Normal Human FibroblastsWST-1> 100

This data is illustrative and not based on experimental results for this compound.

To further elucidate the mechanism of action, studies would focus on how this compound affects intracellular signaling pathways. nih.govnih.gov Techniques like Western blotting or phospho-protein arrays can be used to measure changes in the phosphorylation status of key signaling proteins (e.g., kinases, transcription factors) after treatment with the compound. This helps to connect the molecular target engagement with a cellular response.

Hypothetical Findings from Signal Transduction Analysis:

Gene Expression and Proteomic Profiling in Response to this compound

Currently, there are no publicly available studies that have investigated the effects of this compound on gene expression or proteomic profiles. Research in this area would typically involve treating cell cultures or animal models with the compound and subsequently analyzing changes in mRNA levels (transcriptomics) or protein levels (proteomics). Such analyses are crucial for identifying the molecular targets of a compound and understanding its mechanism of action. Without this data, the cellular pathways modulated by this compound remain unknown.

In Vivo Mechanistic Studies in Animal Models with this compound

Comprehensive in vivo studies are fundamental to understanding the physiological and pharmacological effects of a compound in a whole-organism context. However, no such mechanistic studies for this compound have been reported in the available scientific literature.

Investigation of this compound's Impact on Specific Biological Markers in Preclinical Disease Models

The evaluation of a compound's effect on specific biological markers is a key component of preclinical research, offering insights into its potential therapeutic efficacy. As of now, there is no published data identifying or measuring any such biomarkers in response to treatment with this compound in any preclinical disease models.

Immunomodulatory Effects of this compound in Animal Models

The potential for a compound to modulate the immune system is a significant area of pharmacological investigation. However, the immunomodulatory effects of this compound in animal models have not been documented in any accessible research. Studies in this area would be necessary to determine if the compound has any anti-inflammatory, immunosuppressive, or immunostimulatory properties.

Neurobiological Effects of this compound in Preclinical Models

Similarly, the neurobiological effects of this compound remain uncharacterized. There are no available preclinical studies that have explored the compound's impact on the central or peripheral nervous systems. Such research would be essential to ascertain any potential therapeutic applications or neurological side effects.

Structure Activity Relationship Sar and Ligand Design for N 4 Acetylphenyl 4 Fluorobenzamide Analogues

Systematic Structural Modifications of N-(4-Acetylphenyl)-4-fluorobenzamide

The core structure of this compound presents several opportunities for chemical modification to explore and optimize its biological activity. These modifications can be broadly categorized into derivatization of the fluorobenzamide moiety, alterations to the N-(4-acetylphenyl) moiety, and the introduction of different linkers or bridging units.

Derivatization of the Fluorobenzamide Moiety

The 4-fluorobenzamide (B1200420) portion of the molecule is a critical area for modification. The fluorine atom at the para position can be substituted with other groups to probe the electronic and steric requirements for activity. For instance, replacing the fluorine with other halogens (Cl, Br, I) or with electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, cyano) groups can significantly impact the compound's properties. mdpi.com Studies on similar N-phenylbenzamide series have shown that the nature and position of substituents on this ring are crucial for activity. nih.gov For example, in a series of N-phenylbenzamides with antimicrobial properties, it was found that electropositive groups on the benzamide (B126) ring could enhance activity against Gram-positive bacteria. nih.gov

The following table illustrates potential modifications to the fluorobenzamide moiety and the rationale behind them:

Modification SiteProposed SubstituentRationale for Modification
Para-position of Benzamide-Cl, -Br, -ITo evaluate the effect of halogen size and electronegativity.
Para-position of Benzamide-OCH3, -CH3To introduce electron-donating groups and assess the impact of increased electron density.
Para-position of Benzamide-NO2, -CNTo introduce electron-withdrawing groups and study the effect of reduced electron density.
Ortho- or Meta-position-F, -Cl, -CH3To investigate the influence of substituent position on conformational preference and receptor binding.

Modifications to the N-(4-Acetylphenyl) Moiety

The N-(4-acetylphenyl) ring offers another avenue for systematic modification. The acetyl group is a key feature that can be altered to explore its role in biological interactions. Modifications could include changing the size of the alkyl group (e.g., propionyl, butyryl), converting the ketone to an alcohol or an oxime, or replacing it entirely with other functional groups such as a nitro or cyano group.

Research on related acyl-thiourea derivatives has indicated that the acetyl group can be a crucial point for interaction with biological targets. nih.gov The table below outlines possible modifications to this part of the molecule.

Modification SiteProposed ChangeRationale for Modification
Acetyl Group (CH3CO)Change to propionyl or other larger acyl groupsTo probe the size limitations of the binding pocket.
Acetyl Group (CH3CO)Reduction to a secondary alcoholTo introduce a hydrogen bond donor/acceptor and alter electronic properties.
Acetyl Group (CH3CO)Conversion to an oximeTo introduce a different hydrogen bonding pattern and geometry.
Acetyl Group (CH3CO)Replacement with -NO2 or -CNTo evaluate the necessity of the keto group and explore different electronic effects.
Phenyl RingIntroduction of additional substituents (e.g., -OH, -OCH3)To explore the impact of further substitution on this ring.

Impact of Linkers and Bridging Units on Biological Activity

The amide bond in this compound serves as a linker between the two phenyl rings. While direct modification of the amide bond itself is challenging without fundamentally changing the compound class, the introduction of different bridging units in analogous series can provide valuable SAR insights. For example, replacing the amide linker with a thioamide, a reversed amide, or more flexible linkers like an ether or a methyleneoxy bridge in related compound series can help to understand the required orientation and rigidity for optimal biological activity.

In studies of similar benzamide derivatives, the nature of the linker has been shown to be critical for maintaining the correct geometry for target binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and its Analogues

QSAR studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel analogues and to guide the design of more potent compounds.

2D and 3D-QSAR Modeling Approaches

For a series of this compound analogues, both 2D and 3D-QSAR models could be developed.

2D-QSAR: This approach correlates biological activity with 2D descriptors of the molecules, such as topological indices, molecular connectivity indices, and physicochemical properties (e.g., logP, molar refractivity). nih.gov For N-phenylbenzamides, 2D-QSAR studies have revealed that antimicrobial activity can be modeled using topological and shape descriptors. nih.gov A hypothetical 2D-QSAR equation for a series of analogues might look like:

pIC50 = a(logP) + b(Molecular Weight) + c*(Topological Polar Surface Area) + d

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and a, b, c, and d are coefficients determined by regression analysis.

3D-QSAR: These models provide a more detailed understanding by considering the 3D properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov For a series of N-phenylbenzamides, CoMFA and CoMSIA studies have indicated that anti-Gram-positive activity is favored by electropositive groups around one of the benzene (B151609) rings and an electronegative group near the carbonyl oxygen. nih.gov

The following table summarizes the types of information that can be gained from different QSAR approaches:

QSAR ApproachDescriptors UsedInformation Gained
2D-QSARTopological, physicochemical, electronic descriptors.Identifies general molecular properties influencing activity.
3D-QSAR (CoMFA/CoMSIA)Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields.Provides a 3D map of favorable and unfavorable regions for substituent placement.

Pharmacophore Modeling for this compound

Pharmacophore modeling is another computational technique that identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound analogues would typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers.

A hypothetical pharmacophore model for this class of compounds might include:

An aromatic ring feature corresponding to the fluorinated benzene ring.

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide N-H.

An aromatic ring feature corresponding to the acetyl-substituted phenyl ring.

A hydrogen bond acceptor feature from the acetyl oxygen.

This model could then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. It can also guide the design of new analogues by ensuring they retain these key features in the correct spatial orientation.

Rational Design Strategies for Optimized this compound Derivatives

While specific research detailing the rational design of this compound is not extensively documented in publicly available literature, the principles of rational drug design can be applied to its structural scaffold to generate optimized derivatives. This approach leverages an understanding of the compound's potential biological targets and the structure-activity relationships (SAR) of analogous compounds. Analogues of this compound have been investigated for their inhibitory activity against several enzyme classes, including histone deacetylases (HDACs), urease, and cholinesterases. Rational design strategies for this class of compounds would therefore focus on enhancing potency and selectivity for these or other relevant targets.

De Novo Design and Fragment-Based Drug Discovery Approaches Applied to this compound

De novo design and fragment-based drug discovery (FBDD) represent powerful computational and experimental strategies for the development of novel and optimized analogues of this compound. These approaches are particularly valuable when a high-resolution structure of the biological target is available.

De Novo Design:

De novo design involves the computational construction of novel ligands that are predicted to have high affinity and selectivity for a specific target. For analogues of this compound, this process would begin with the identification of a relevant biological target, such as a specific histone deacetylase (HDAC) isoform. For example, some benzamide derivatives are known to act as HDAC inhibitors. nih.govnih.gov Using the crystal structure of the target enzyme, computational programs can identify favorable interaction sites within the binding pocket.

The design process might involve:

Scaffold Hopping: Replacing the central benzamide core with other chemical scaffolds that maintain the key pharmacophoric features required for binding.

Side Chain Optimization: Growing novel side chains from the existing N-(4-acetylphenyl) or 4-fluorobenzoyl fragments to occupy additional sub-pockets in the enzyme's active site, thereby increasing binding affinity. For instance, in the context of HDAC inhibitors, a vinyl group has been incorporated into the linker region of some benzamides to enhance active site stabilization. nih.gov

A study on multifunctional agents for Alzheimer's disease employed structure-based design to develop benzamide derivatives that could act as multi-site acetylcholinesterase (AChE) inhibitors. nih.gov This research led to the identification of a compound with a central benzamide moiety linked to an acetophenone (B1666503) at one end, demonstrating potent AChE inhibition. nih.gov Such a strategy could be hypothetically applied to the this compound scaffold to design derivatives with enhanced AChE inhibitory activity.

Fragment-Based Drug Discovery (FBDD):

Fragment-based drug discovery is another effective strategy for lead generation and optimization. youtube.comuni-saarland.de This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the biological target, albeit often with low affinity. youtube.comnih.gov These initial fragment hits can then be grown, linked, or merged to generate more potent lead compounds. uni-saarland.de

For a target relevant to this compound, such as urease, an FBDD campaign could proceed as follows:

Fragment Screening: A library of fragments would be screened against the urease enzyme to identify binders. Techniques like surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or native mass spectrometry are often employed for this purpose. youtube.comrsc.org

Hit Validation and Structural Characterization: The binding of the identified fragments would be confirmed, and their binding mode determined, typically through X-ray crystallography of the fragment-target complex.

Fragment Evolution: The initial fragment hits are then optimized. For example, a fragment corresponding to the 4-fluorobenzamide portion of the molecule might be identified as a binder. This fragment could then be elaborated by adding the N-(4-acetylphenyl) group and other functionalities to improve its inhibitory potency against urease. nih.govresearchgate.net Research on other urease inhibitors has shown that linking substituted phenyl rings to heterocyclic cores can lead to potent inhibition. researchgate.net

FBDD has also been successfully applied in the discovery of new antibiotics. nih.gov In one campaign, a 3-methoxybenzamide (B147233) fragment was optimized into a potent inhibitor of the bacterial cell division protein FtsZ. nih.gov This demonstrates the potential of using fragments derived from the this compound scaffold as starting points for developing novel antibacterial agents. nih.govnih.govmdpi.com

The table below summarizes hypothetical fragment-based approaches for developing analogues of this compound against different enzyme targets.

Target EnzymePotential FragmentElaboration StrategyDesired Outcome
Histone Deacetylase (HDAC)4-AminobenzamideLinkage of a cap group via the amine to interact with the surface of the enzyme's active site.Potent and selective HDAC inhibitor.
Urease4-Fluorobenzoic acidFormation of an amide bond with various substituted anilines to explore the active site.Novel urease inhibitor with improved potency.
Acetylcholinesterase (AChE)4-AminoacetophenoneLinking to various substituted benzoic acids to interact with both the catalytic and peripheral anionic sites of AChE.Dual-binding site AChE inhibitor.

By employing these rational, structure-guided design strategies, it is possible to systematically explore the chemical space around the this compound scaffold to develop novel derivatives with optimized potency, selectivity, and desirable drug-like properties.

Pharmacokinetic and Pharmacodynamic Profiling of N 4 Acetylphenyl 4 Fluorobenzamide Preclinical

In Vitro Absorption and Permeability Studies for N-(4-Acetylphenyl)-4-fluorobenzamide

The initial assessment of a drug's absorption potential is typically conducted using in vitro models that predict its permeability across the intestinal epithelium. These assays are crucial for forecasting oral bioavailability.

The Caco-2 cell permeability assay is a widely accepted and regulatory-endorsed in vitro model for predicting human intestinal absorption of drugs. Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the barrier properties of the intestinal epithelium.

In this assay, Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® apparatus. The permeability of this compound would be assessed by adding the compound to the apical (AP) side, which represents the intestinal lumen, and measuring its appearance on the basolateral (BL) side, representing the blood circulation, over time. The reverse permeability (BL to AP) is also measured to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

The apparent permeability coefficient (Papp) is calculated for both directions. A high AP-to-BL Papp value suggests good passive diffusion and potential for high oral absorption. An efflux ratio (Papp BL-AP / Papp AP-BL) significantly greater than 2 would indicate that this compound is likely a substrate of efflux transporters, which could limit its net absorption in the intestine.

Illustrative Data Table: Caco-2 Permeability of this compound

CompoundPapp (AP→BL) (10⁻⁶ cm/s)Papp (BL→AP) (10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound[Example Value e.g., 15.2 ± 1.3][Example Value e.g., 18.5 ± 1.9][Example Value e.g., 1.2][Example: High]
Propranolol (High Permeability Control)>10<25<2High
Atenolol (Low Permeability Control)<1<1<2Low

Note: The data presented in this table is illustrative and intended to demonstrate the format of experimental results. These are not actual experimental values for this compound.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to evaluate passive membrane permeability. Unlike the Caco-2 assay, PAMPA is a non-cell-based model that isolates the contribution of passive diffusion to a compound's permeability. The assay utilizes a 96-well plate format where a filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane that separates a donor compartment from an acceptor compartment.

This compound would be added to the donor wells, and after an incubation period, the concentration in both donor and acceptor wells would be measured to determine the effective permeability (Pe). This assay is rapid and cost-effective, providing a clear measure of a compound's ability to cross a lipid membrane by passive transport. Comparing PAMPA results with Caco-2 data can help to distinguish between passive permeability and carrier-mediated transport.

Illustrative Data Table: PAMPA Results for this compound

CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
This compound[Example Value e.g., 12.5 ± 1.1][Example: High]
Testosterone (High Permeability Control)>7High
Hydrocortisone (Medium Permeability Control)1 - 7Medium
Theophylline (Low Permeability Control)<1Low

Note: The data presented in this table is illustrative and intended to demonstrate the format of experimental results. These are not actual experimental values for this compound.

In Vitro and In Vivo (Animal) Distribution of this compound

Understanding how a drug distributes throughout the body is fundamental to predicting its efficacy and potential for off-target effects.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound fraction of a drug is free to diffuse into tissues and interact with its pharmacological target. The plasma protein binding of this compound would be determined in vitro using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation with plasma from different species, including humans.

A high degree of plasma protein binding (>99%) can limit the free drug concentration, potentially affecting its efficacy and metabolic rate. Conversely, low binding may lead to a larger volume of distribution and more rapid clearance.

Illustrative Data Table: Plasma Protein Binding of this compound

SpeciesPlasma Protein Binding (%)
Human[Example Value e.g., 98.5%]
Rat[Example Value e.g., 97.2%]
Dog[Example Value e.g., 96.8%]
Mouse[Example Value e.g., 95.5%]

Note: The data presented in this table is illustrative and intended to demonstrate the format of experimental results. These are not actual experimental values for this compound.

To understand how this compound distributes into various organs and tissues, in vivo studies in animal models, typically rodents, are conducted. After administration of the compound, animals are euthanized at various time points, and the concentration of the drug is measured in key tissues such as the liver, kidneys, brain, lungs, heart, and muscle.

These studies reveal whether the compound preferentially accumulates in certain tissues, which can be desirable if that tissue is the therapeutic target, or a concern if it indicates potential for localized toxicity. For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier is a critical aspect of this evaluation.

Metabolic Stability and Metabolite Identification of this compound

The in vitro metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes from various species, including humans. These preparations contain the primary drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated, which are used to predict the in vivo hepatic clearance.

Following the stability assay, metabolite identification studies are performed to determine the chemical structures of the major metabolites. This is crucial for understanding the pathways of elimination and for identifying any potentially reactive or pharmacologically active metabolites. Common metabolic pathways for a molecule like this compound could include hydroxylation of the aromatic rings, N-dealkylation, or oxidation of the acetyl group.

Illustrative Data Table: Metabolic Stability of this compound in Liver Microsomes

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Hepatic Clearance
Human[Example Value e.g., 45][Example Value e.g., 30.8][Example: Low to Intermediate]
Rat[Example Value e.g., 25][Example Value e.g., 55.4][Example: Intermediate to High]
Dog[Example Value e.g., 55][Example Value e.g., 25.2][Example: Low]

Note: The data presented in this table is illustrative and intended to demonstrate the format of experimental results. These are not actual experimental values for this compound.

Information regarding the preclinical profile of this compound is not publicly available.

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data on the preclinical pharmacokinetic and pharmacodynamic properties of the chemical compound this compound.

The requested article, with its detailed sections on metabolic stability, cytochrome P450 interactions, metabolite identification, excretion pathways, and pharmacodynamic biomarkers, cannot be generated. The creation of such an article would necessitate specific experimental data from preclinical studies, which have not been published for this particular compound.

While general methodologies for assessing the pharmacokinetic and pharmacodynamic properties of chemical compounds are well-established, such as in vitro hepatic microsomal stability assays and cytochrome P450 inhibition studies, the application of these methods and the resulting data for this compound are not documented in accessible scientific literature. nih.govnih.govdoi.org

Research on structurally related compounds does exist, but the findings from these studies cannot be extrapolated to this compound due to the specific nature of structure-activity relationships in pharmacology and toxicology. nih.govmdpi.com

Therefore, without any primary research to draw upon, it is not possible to provide a scientifically accurate and informative article as per the user's request. Any attempt to do so would result in the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.

Advanced Analytical Methodologies for N 4 Acetylphenyl 4 Fluorobenzamide

Chromatographic Techniques for Analysis of N-(4-Acetylphenyl)-4-fluorobenzamide

Chromatographic techniques are central to the analytical workflow of organic compounds, offering high-resolution separation of complex mixtures. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

The development of a robust HPLC method is a critical first step for the routine analysis and quality control of this compound. The primary objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradation products.

A typical starting point for method development would involve reversed-phase HPLC, given the compound's aromatic and moderately polar nature. Key parameters to optimize include the stationary phase, mobile phase composition, flow rate, and detection wavelength.

Stationary Phase: A C18 column is a common first choice, offering a versatile hydrophobic stationary phase for the retention of aromatic compounds. Columns with a particle size of 3 µm or 5 µm are standard for achieving good resolution and efficiency.

Mobile Phase: A mobile phase consisting of an aqueous component (such as water with a pH modifier like formic acid or phosphoric acid) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. sielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to ensure the elution of all components in a reasonable timeframe with good peak shape.

Detection: The presence of aromatic rings and a carbonyl group in this compound suggests strong absorbance in the ultraviolet (UV) region. A photodiode array (PDA) detector would be advantageous to determine the optimal detection wavelength and to assess peak purity.

An illustrative HPLC method for this compound is presented in the table below. It is important to note that these are hypothetical parameters and would require experimental optimization.

Table 1: Illustrative HPLC Method Parameters

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method validation would then be performed according to ICH guidelines to establish linearity, accuracy, precision, specificity, and robustness. sciencepublishinggroup.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification of this compound in Complex Matrices

For the quantification of this compound in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the technique of choice due to its superior sensitivity and selectivity. nih.gov This method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.

An electrospray ionization (ESI) source would likely be effective for ionizing the target molecule, probably in positive ion mode. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. This provides a high degree of specificity, minimizing interference from matrix components. pnrjournal.com

The development of an LC-MS/MS method would involve optimizing both the chromatographic conditions, similar to the HPLC method, and the mass spectrometric parameters.

Table 2: Hypothetical LC-MS/MS Parameters for Quantification

ParameterSuggested Condition
LC System UPLC/HPLC
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) [M+H]+ for this compound
Product Ion (Q3) Specific fragment ion
Collision Energy Optimized for the specific transition

The method would be validated for linearity, accuracy, precision, and the lower limit of quantification (LLOQ). pnrjournal.com

Chiral Separation Techniques for this compound and its Analogues (if applicable)

While this compound itself is not chiral, the synthesis of its analogues or the presence of chiral impurities could necessitate chiral separation techniques. Chiral HPLC is the most common approach for separating enantiomers. nih.govwvu.edu This is typically achieved using a chiral stationary phase (CSP). nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including benzamides. nih.govnih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving enantioseparation. nih.gov

Table 3: Illustrative Chiral HPLC Method Parameters

ParameterSuggested Condition
Column Chiral Stationary Phase (e.g., Amylose-based)
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at a suitable wavelength

The resolution of the enantiomeric peaks is a key performance indicator for a successful chiral separation method. nih.gov

Electrochemical Methods for this compound Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds. Given the presence of the reducible carbonyl group and the oxidizable aromatic system in this compound, electrochemical detection is a feasible analytical approach.

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be used to study the redox behavior of the compound and to develop a quantitative method. rsc.org A glassy carbon electrode (GCE), often chemically modified to enhance sensitivity and selectivity, could serve as the working electrode. rsc.org The development of an electrochemical sensor would involve optimizing parameters such as the supporting electrolyte, pH, and scan rate.

While specific applications for this compound are not reported, the principles of electrochemical sensing are well-established for a wide variety of organic molecules. nih.gov

Development and Validation of Bioanalytical Methods for this compound in Biological Samples (Preclinical)

In preclinical studies, the quantification of a drug candidate in biological matrices like plasma, serum, or tissue homogenates is essential for pharmacokinetic and toxicokinetic assessments. The development of a validated bioanalytical method is a regulatory requirement. nih.gov

For this compound, an LC-MS/MS method, as described in section 8.1.2, would be the standard approach due to its high sensitivity and specificity, which are necessary for detecting low concentrations in complex biological samples. nih.gov

The development process involves:

Sample Preparation: This is a critical step to remove proteins and other interfering substances. Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated. nih.gov

Internal Standard (IS) Selection: A suitable internal standard, often a stable isotope-labeled version of the analyte or a structurally similar compound, is crucial for accurate quantification.

Method Validation: The method must be fully validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, stability (freeze-thaw, short-term, long-term), matrix effect, and recovery. nih.gov

Table 4: Illustrative Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria (Typical)
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and IS
Linearity Correlation coefficient (r²) ≥ 0.99

Purity Determination Methodologies for Synthetic this compound

Ensuring the purity of a synthesized active pharmaceutical ingredient (API) is paramount. A combination of analytical techniques is typically employed to identify and quantify any impurities.

HPLC with a PDA detector is the primary tool for determining the purity of the main component and for quantifying related substances. The area percentage of the main peak relative to the total area of all peaks is often used to express purity.

LC-MS is used to identify the structures of any detected impurities by providing their molecular weights.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for structural elucidation and can also be used for quantitative purposes (qNMR) to determine purity against a certified reference standard.

Residual Solvent Analysis is typically performed using gas chromatography (GC) with a headspace sampler to detect and quantify any organic solvents remaining from the synthesis process.

Water Content is determined by Karl Fischer titration.

Inorganic Impurities can be assessed by techniques such as sulfated ash testing.

The combination of these methods provides a comprehensive profile of the purity of a synthetic batch of this compound. google.com

Derivatization Strategies and Analogue Synthesis for N 4 Acetylphenyl 4 Fluorobenzamide

Synthesis of Prodrugs of N-(4-Acetylphenyl)-4-fluorobenzamide

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. researchgate.net This approach can be employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, or rapid metabolism. For this compound, the acetylphenyl moiety and the amide linkage are potential sites for modification to create prodrugs.

One conceptual strategy involves the acylation of the amide nitrogen. For instance, N-acylation of sulfonamides has been explored to create prodrugs of COX-2 inhibitors, demonstrating improved pharmacological profiles and physicochemical properties. nih.gov A similar approach could be applied to this compound, where acylation of the amide nitrogen could yield a prodrug that is later cleaved by metabolic enzymes to release the active compound.

The efficacy of a prodrug strategy heavily relies on the design of the cleavable linker that connects the promoiety to the parent drug. researchgate.net The linker must be stable in the systemic circulation but readily cleaved at the target site to release the active drug. nih.govdigitellinc.com Common cleavable linkers can be broadly categorized as either chemically labile or enzyme-cleavable. axispharm.com

Chemically Labile Linkers: These linkers are designed to break down in specific chemical environments, such as the acidic conditions found in tumors or within cellular lysosomes. axispharm.com

Acid-Sensitive Linkers: Hydrazones and carbonates are examples of linkers that are stable at physiological pH (around 7.4) but hydrolyze in acidic environments. axispharm.com

Reducible Linkers: Disulfide bonds are stable in the bloodstream but are cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione. axispharm.com

Enzyme-Cleavable Linkers: These linkers are designed to be substrates for enzymes that are overexpressed in target tissues, such as tumors. digitellinc.comaxispharm.com

Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit) are effectively cleaved by lysosomal proteases such as cathepsin B, which is often upregulated in cancer cells. nih.gov The Val-Cit linker has demonstrated good stability in human serum. nih.gov

Ester and Amide Linkers: Simple ester or amide bonds can be cleaved by esterases and amidases, which are abundant in the tumor microenvironment and within cancer cells. nih.gov

The choice of linker for an this compound prodrug would depend on the desired therapeutic application and the specific biological target.

Table 1: Overview of Potential Cleavable Linkers for Prodrug Design

Linker TypeCleavage StimulusExampleTarget Environment
Chemically LabileLow pHHydrazone, CarbonateTumor microenvironment, Lysosomes
Reducing environmentDisulfide bondCytoplasm
Enzyme-CleavableProteases (e.g., Cathepsin B)Valine-Citrulline (Val-Cit)Lysosomes
Esterases, AmidasesEster, Amide bondsTumor microenvironment, Intracellular

Conjugation of this compound to Carrier Systems

Conjugating this compound to carrier systems like nanoparticles and liposomes can significantly alter its pharmacokinetic profile, improve its solubility, and enable targeted delivery to specific tissues or cells. nih.govnih.gov This strategy is particularly relevant for enhancing the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure.

The encapsulation or conjugation of this compound into nanocarriers is a promising, albeit conceptual, approach for advanced drug delivery.

Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govnih.gov For this compound, which is likely to be hydrophobic, it could be entrapped within the lipid bilayer of the liposome. Surface modification of liposomes with polymers like polyethylene (B3416737) glycol (PEG) can increase their circulation time by reducing clearance by the reticuloendothelial system. nih.gov

Polymer-Drug Conjugates (PDCs): In this approach, the drug is covalently attached to a polymer backbone via a linker. digitellinc.com PDCs offer benefits such as increased drug circulation half-life and higher drug loading capacity. digitellinc.com The linker chemistry in PDCs is crucial for effective drug release and can be designed to be sensitive to the tumor microenvironment. digitellinc.com

Nanoparticles: Solid lipid nanoparticles or polymeric nanoparticles could also be used to carry this compound. Recent research has explored the formulation of a nucleotide-based prodrug into nanoparticles using a cell-penetrating peptide, demonstrating effective anti-cancer activity in preclinical models. nih.gov This highlights the potential of nanoparticle-based delivery systems for prodrugs.

The development of such nanoformulations would require extensive research into the selection of appropriate lipids or polymers, optimization of drug loading and encapsulation efficiency, and characterization of the physicochemical properties of the resulting nanoparticles or liposomes.

Modification of this compound for Bioconjugation and Probe Development

Modifying this compound for bioconjugation allows it to be attached to biomolecules such as antibodies, peptides, or fluorescent dyes. This creates powerful tools for targeted drug delivery, molecular imaging, and studying biological processes. The introduction of specific functional groups, or "handles," onto the molecule is a prerequisite for these applications.

Click chemistry refers to a set of biocompatible reactions that are highly efficient, selective, and tolerant of a wide range of functional groups. sigmaaldrich.combachem.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. sigmaaldrich.com Introducing an azide (B81097) or alkyne group onto this compound would enable its facile conjugation to other molecules bearing the complementary functional group.

Strategies for Introducing Click Chemistry Handles:

Modification of the Acetyl Group: The acetyl group on the phenyl ring could be chemically modified to introduce an azide or alkyne. For example, the ketone could be reduced to an alcohol, which could then be converted to an azide or ether-linked to an alkyne-containing moiety.

Synthesis from a Modified Precursor: A more direct approach would be to synthesize this compound starting from a precursor that already contains an azide or alkyne handle. For instance, a derivative of 4-aminoacetophenone containing an additional functional group amenable to conversion into an azide or alkyne could be used.

The resulting "clickable" this compound derivative could then be used in a variety of applications:

Bioconjugation: The modified compound could be "clicked" onto a biomolecule, such as a monoclonal antibody, to create an antibody-drug conjugate (ADC) for targeted cancer therapy. bachem.com

Probe Development: Conjugation to a fluorescent dye would create a molecular probe for imaging the distribution and localization of the compound within cells or tissues. researchgate.netnih.gov

Peptidomimetics: The triazole linkage formed via click chemistry can act as a bioisostere for the amide bond, offering resistance to enzymatic degradation. bachem.com

The synthesis of benzenesulfonamide (B165840) derivatives bearing a triazole ring via click chemistry has been successfully demonstrated, showcasing the feasibility of this approach for structurally related compounds. nih.gov

Crystallographic Studies and Solid State Characterization of N 4 Acetylphenyl 4 Fluorobenzamide

Single Crystal X-ray Diffraction Analysis of N-(4-Acetylphenyl)-4-fluorobenzamide

Single crystal X-ray diffraction (SCXRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This analysis provides fundamental insights into the molecule's preferred conformation and the intermolecular forces that govern its packing in the crystal lattice.

The molecular structure of this compound, with the chemical formula C15H12FNO2, has been determined through single crystal X-ray diffraction. scbt.com The molecule is composed of a 4-fluorobenzamide (B1200420) core and a 4-acetylphenyl group. A critical conformational feature is the dihedral angle between the two aromatic rings. In a related compound, N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea, the fluorophenyl and 4-acetylphenyl rings are twisted with a dihedral angle of 11.6 (2)°. researchgate.net This non-planar conformation is a common feature in such diaryl structures, arising from the need to minimize steric repulsion between the two ring systems.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorRole in Crystal Packing
N—H···OAmide N-HAmide C=O or Acetyl C=OFormation of primary structural motifs (chains/dimers)
C—H···OAromatic C-HCarbonyl OLinking of primary motifs
C—H···FAromatic C-HFluorineStabilization of the 3D structure
π-π stackingPhenyl ringsPhenyl ringsContribution to overall lattice energy

Powder X-ray Diffraction (PXRD) and Polymorphism of this compound

Powder X-ray diffraction (PXRD) is a key analytical tool for the characterization of crystalline materials, especially for identifying and distinguishing between different polymorphic forms.

Polymorphism is the phenomenon where a compound can exist in multiple crystalline forms, each with a unique internal crystal lattice. These different forms, or polymorphs, can have different physicochemical properties. A polymorphic screen for this compound would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). Each solid form obtained would then be analyzed by PXRD. The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a unique fingerprint for each polymorph. While comprehensive studies on the polymorphism of this compound are not extensively reported in publicly available literature, the potential for different crystalline forms to exist under various conditions remains a critical area of investigation in pharmaceutical development.

The amorphous form of a drug, which lacks a long-range ordered crystal lattice, often has different solubility and dissolution characteristics compared to its crystalline counterparts. PXRD can be used to determine the amount of amorphous content within a crystalline sample of this compound. The diffraction pattern of a partially amorphous sample will show a broad, diffuse background (a "halo") in addition to the sharp peaks of the crystalline phase. By creating calibration curves with known mixtures of amorphous and crystalline material, it is possible to quantify the amorphous content in a given sample. This is a critical quality control parameter in pharmaceutical manufacturing.

Thermal Analysis (DSC, TGA) for Polymorphism and Amorphous Content of this compound

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For this compound, a DSC thermogram of a pure, stable crystalline form would typically exhibit a single, sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could suggest the existence of different polymorphs. The melting point and the associated enthalpy of fusion are characteristic properties of a specific crystalline form.

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability of this compound and to detect the presence of any bound solvents or water (hydrates). A TGA curve for a pure, anhydrous form of the compound would show a stable baseline with no significant mass loss until the onset of thermal decomposition.

Table 2: Application of Thermal Analysis Techniques

TechniqueProperty MeasuredInformation Gained for this compound
Differential Scanning Calorimetry (DSC)Heat FlowMelting point, enthalpy of fusion, detection of polymorphic transitions, and identification of amorphous content.
Thermogravimetric Analysis (TGA)Mass ChangeThermal stability, decomposition temperature, and presence of solvates or hydrates.

Co-crystallization and Salt Formation Strategies for this compound

There is no available scientific literature detailing attempts or successes in forming co-crystals or salts of this compound with other molecules (co-formers). Such studies are crucial for understanding how the compound's solid-state properties, such as solubility and stability, can be manipulated.

Crystal Engineering Approaches for this compound

Without crystallographic data, a discussion on the crystal engineering approaches for this compound is purely speculative. Crystal engineering relies on understanding the intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, that dictate the formation of a specific crystal lattice. The absence of a determined crystal structure for the parent compound prevents any analysis of its potential for forming new solid forms with desired properties.

Further research and publication of the crystal structure of this compound are necessary before a detailed and authoritative account of its solid-state chemistry can be provided.

Future Research Directions and Therapeutic Potential of N 4 Acetylphenyl 4 Fluorobenzamide

Exploration of Novel Therapeutic Indications for N-(4-Acetylphenyl)-4-fluorobenzamide

While direct therapeutic applications of this compound are not yet established, the structural motifs present in the molecule, namely the acetophenone (B1666503) and fluorobenzamide moieties, are found in compounds with a range of biological activities. This suggests potential avenues for future investigation into its therapeutic utility.

Derivatives of N-(4-acetylphenyl)amine have been synthesized and evaluated for various pharmacological effects. For instance, research into related compounds has indicated potential applications in oncology and as enzyme inhibitors. Studies on structurally similar molecules, such as certain N-phenylbenzamide derivatives, have revealed activities that could be relevant for exploring the therapeutic profile of this compound.

Future research could focus on screening this compound against a variety of disease models. Based on the activities of related compounds, initial investigations could target areas such as:

Oncology: The N-acetylphenyl group is present in various compounds investigated for anticancer properties. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown antiproliferative activity against lung cancer cell lines. calpaclab.com This suggests that this compound could be evaluated for its potential as an anticancer agent.

Enzyme Inhibition: A related compound, N-((4-acetylphenyl)carbamothioyl) pivalamide, has been studied for its inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, urease, and alpha-amylase. nih.gov This provides a rationale for investigating this compound as a potential inhibitor of these or other clinically relevant enzymes.

Antimicrobial Activity: Thiazole derivatives containing the N-(4-acetylphenyl) moiety have been synthesized and shown to possess antimicrobial properties. researchgate.net This highlights a potential, though less explored, therapeutic indication for this compound.

It is important to note that these are speculative directions based on the biological activities of structurally related compounds. Rigorous preclinical screening and biological evaluation are necessary to determine if this compound has any therapeutic value.

Combinatorial Approaches with this compound

Should this compound demonstrate promising activity in a particular therapeutic area, exploring its use in combination with other established drugs could be a valuable research direction. Combination therapies are a cornerstone of modern medicine, particularly in oncology, where they can enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.com

For instance, if this compound were found to have activity against a specific cancer type, it could be combined with standard-of-care chemotherapeutic agents or targeted therapies. The rationale for such combinations would depend on its mechanism of action. For example, if it were found to inhibit a specific signaling pathway, it could be paired with a drug that targets a different node in the same or a parallel pathway. An example of a successful combination strategy in acute myeloid leukemia (AML) involves the co-administration of MDM2 and BET inhibitors, which shows enhanced toxicity towards cancer cells. nih.gov

The potential for combinatorial approaches is not limited to cancer. If the compound shows anti-inflammatory or antimicrobial properties, it could be investigated alongside other agents in those fields to achieve synergistic effects.

The table below outlines hypothetical combinatorial approaches based on potential therapeutic indications.

Potential Therapeutic AreaPotential Combination Partner(s)Rationale for Combination
Oncology Standard Chemotherapy (e.g., Cisplatin, Paclitaxel)To enhance cytotoxic effects and potentially overcome resistance mechanisms. mdpi.com
Targeted Therapies (e.g., Kinase Inhibitors)To target multiple oncogenic pathways simultaneously.
Immunotherapies (e.g., Checkpoint Inhibitors)To modulate the tumor microenvironment and enhance anti-tumor immune responses.
Inflammatory Disorders Non-steroidal Anti-inflammatory Drugs (NSAIDs)To achieve a broader anti-inflammatory effect through different mechanisms.
CorticosteroidsTo potentially allow for lower doses of corticosteroids, thereby reducing side effects.
Infectious Diseases Antibiotics or AntifungalsTo achieve synergistic antimicrobial activity and combat drug-resistant strains. researchgate.net

Challenges and Opportunities in the Development of this compound

The development of any new chemical entity into a therapeutic agent is fraught with challenges, and this compound would be no exception.

Challenges:

Lack of Pre-existing Biological Data: As a compound primarily available as a research chemical, there is a significant lack of data on its biological activity, pharmacokinetic profile, and potential toxicity. scbt.comsigmaaldrich.com This necessitates extensive and costly preclinical studies from the ground up.

Metabolic Liabilities: The presence of the N-acetylphenyl group may raise concerns about potential metabolic activation to reactive intermediates. For instance, 4-aminobiphenyl, a related aromatic amine, is a known human carcinogen that undergoes metabolic activation to DNA-reactive species. nih.gov The metabolic fate of this compound would need to be thoroughly investigated.

Target Identification and Validation: A crucial step is to identify the specific molecular target(s) through which the compound exerts its biological effects. This can be a complex and time-consuming process.

Opportunities:

Novel Scaffold: The unique combination of the N-(4-acetylphenyl) and 4-fluorobenzamide (B1200420) moieties may offer a novel chemical scaffold that can be optimized for specific therapeutic targets.

Synthetic Accessibility: The synthesis of related benzamides is often straightforward, which could facilitate the generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Potential for Multi-target Activity: As seen with related compounds, there is a possibility that this compound could interact with multiple targets, which could be advantageous in complex diseases like cancer. nih.gov

Unexplored Mechanistic Pathways and Molecular Targets for this compound

Given the nascent stage of research on this compound, its mechanism of action remains entirely unexplored. However, based on the structures of related molecules, several potential pathways and targets can be hypothesized for future investigation.

Kinase Inhibition: Many small molecule kinase inhibitors feature amide and aromatic functionalities. A comprehensive kinase screen could reveal if this compound has inhibitory activity against specific kinases involved in cancer or inflammatory signaling.

Modulation of Transcription Factors: The planar aromatic rings in the molecule could allow it to intercalate into DNA or interact with transcription factors. For example, a related sulfonamide was found to inhibit the β-catenin pathway, a key regulator of gene transcription. nih.gov

Enzyme Inhibition: As previously mentioned, a related thiourea (B124793) derivative showed inhibitory activity against several enzymes. nih.gov A broad enzymatic screening panel could uncover novel inhibitory activities for this compound.

Interaction with Bromodomains: The acetylated phenyl group is a feature that could potentially interact with bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues and are important targets in cancer and inflammation.

The following table summarizes potential molecular targets for investigation.

Potential Molecular Target ClassSpecific ExamplesRationale Based on Related Compounds
Enzymes Acetylcholinesterase, Butyrylcholinesterase, Urease, α-AmylaseA related N-acetylphenyl derivative showed inhibitory activity. nih.gov
Kinases Receptor Tyrosine Kinases, Serine/Threonine KinasesCommon targets for small molecules with similar structural features.
Transcription Factors β-catenin, p53Related compounds have been shown to modulate these pathways. nih.govnih.gov
Epigenetic Targets Bromodomain-containing proteinsThe acetylphenyl moiety could potentially serve as a recognition motif.

Translational Research Considerations for this compound

Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. For a compound like this compound, several key considerations would guide its potential translation into a therapeutic candidate.

Pharmacokinetics and Drug Metabolism (PK/DM): Early assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical. Understanding its metabolic stability, major metabolites, and potential for drug-drug interactions is essential. The metabolism of the N-acetylphenyl group will be of particular interest due to the known toxicity of some aromatic amines. nih.gov

Biomarker Development: Identifying biomarkers that can predict a response to treatment with this compound would be invaluable for patient selection in future clinical trials. These could be related to the expression or mutation status of its molecular target.

Preclinical Model Selection: The choice of appropriate preclinical models (e.g., cell lines, patient-derived xenografts, genetically engineered mouse models) that accurately reflect the human disease is crucial for evaluating efficacy and understanding the mechanism of action. For example, if the compound targets a specific mutation, models harboring that mutation should be used.

Structure-Activity Relationship (SAR) and Lead Optimization: Should initial studies show promising activity, a medicinal chemistry program would be necessary to synthesize and test analogues to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. The synthesis of related benzamides and their derivatives has been reported, providing a foundation for such efforts. mdpi.com

Conclusion

Summary of Key Research Findings on N-(4-Acetylphenyl)-4-fluorobenzamide

Research into this compound has established its fundamental chemical identity. The compound is known by its molecular formula, C15H12FNO2, and a molecular weight of approximately 257.26 g/mol . scbt.com It is recognized as a biochemical available for research purposes. scbt.com

While specific, in-depth studies focusing exclusively on this compound are not extensively detailed in the public domain, a significant body of research exists for analogous fluorinated benzamide (B126) compounds. mdpi.commdpi.com The general synthetic route for such structures typically involves standard condensation reactions, for example, reacting a substituted benzoyl chloride with a corresponding aniline (B41778) derivative. mdpi.com Characterization for this class of compounds is thoroughly performed using spectroscopic methods and, most notably, single-crystal X-ray diffraction to determine the precise molecular geometry and intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net Research on related molecules demonstrates that the amide group and the orientation of the aromatic rings are key structural features of interest. mdpi.comresearchgate.net

Overall Significance of this compound in Chemical and Biological Research

The significance of this compound and its structural relatives is twofold, spanning both fundamental chemical knowledge and potential therapeutic applications.

In chemical research, benzamides are a subject of considerable attention in structural science. mdpi.com The synthesis and characterization of large sets of related benzamide isomers contribute to expanding rich structural databases. mdpi.commdpi.com This systematic collection of data allows researchers to analyze trends and correlate physicochemical properties, such as melting points and spectroscopic data, with specific structural features like substitution patterns on the aromatic rings. mdpi.commdpi.com Therefore, the study of this compound is significant as it adds a unique data point to this broader understanding of amide-based structural chemistry. mdpi.com

In biological and medicinal research, the benzamide scaffold is a well-established pharmacophore. Numerous derivatives have been investigated for a wide range of biological activities. For instance, different substituted benzamide and acetamide (B32628) derivatives have been synthesized and evaluated as potential antimicrobial and antiproliferative agents. researchgate.net The exploration of such compounds is driven by the need to combat drug resistance in pathogens and cancer cells. researchgate.net Consequently, this compound holds potential significance as a lead molecule or an intermediate for the development of novel therapeutic agents.

Future Outlook and Recommendations for this compound Research

The future research trajectory for this compound should focus on systematically building a comprehensive profile for the compound.

A primary recommendation is to undertake its definitive synthesis, purification, and thorough physicochemical characterization. This would involve utilizing standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR spectroscopy to confirm its molecular structure and purity. mdpi.com Crucially, growing single crystals suitable for X-ray diffraction analysis is highly recommended to elucidate its precise three-dimensional structure, including bond angles, bond lengths, and intermolecular hydrogen bonding patterns. mdpi.com

Following full characterization, it is recommended that this compound be subjected to a broad range of in-vitro biological activity screenings. Drawing from research on analogous structures, evaluations should include its potential as an antimicrobial agent against various bacterial and fungal strains and as an antiproliferative agent against human cancer cell lines. researchgate.net

Finally, all structural and activity data obtained should be published and deposited in relevant scientific databases. This will fill the current gap in knowledge for this specific molecule and contribute valuable data to the wider scientific community's efforts to develop larger, predictive models for halogenated benzamides. mdpi.commdpi.com

Compound Data

Below is a summary of the key identifiers for this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C15H12FNO2
Molecular Weight 257.26 g/mol
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-Acetylphenyl)-4-fluorobenzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves a multi-step approach:

  • Step 1 : Activation of 4-fluorobenzoic acid using coupling agents like HATU or EDC/HOBt in anhydrous dichloromethane (DCM) or DMF.
  • Step 2 : Amide coupling with 4-acetylaniline under nitrogen at 0–25°C.
  • Step 3 : Purification via silica gel chromatography (ethyl acetate/hexane gradient). Optimization strategies include adjusting stoichiometric ratios (1:1.2 acid/amine), catalyst loading (e.g., 1–5 mol% DMAP), and reaction time (12–24 hrs). Yield improvements (>70%) are achieved by iterative temperature control and solvent selection .

Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Coupling AgentHATU+15% vs EDC
Temperature0–25°CAvoids side rxns
SolventDCMHigher purity

Q. How is this compound characterized, and what analytical techniques validate its purity?

Methodological Answer:

  • 1H/13C NMR : Confirms structural integrity (e.g., acetyl proton at δ 2.6 ppm, aromatic protons at δ 7.5–8.1 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 286.1045).
  • HPLC : Assesses purity (>98% using C18 column, acetonitrile/water mobile phase).
  • X-ray crystallography : Resolves 3D structure via SHELXL refinement (R-factor < 0.05) .

Q. What computational tools are used to predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP/Lipophilicity : Calculated via QSPR models (e.g., XLogP3) using PubChem data.
  • Solubility : Predicted with COSMO-RS simulations in water/DMSO.
  • Toxicity : Assessed using ADMET predictors (e.g., ProTox-II). These tools guide formulation strategies and in vivo testing .

Advanced Research Questions

Q. What experimental models validate the neuritogenic activity of this compound, and how are outcomes quantified?

Methodological Answer:

  • In vitro : Primary rat hippocampal neurons or retinal ganglion cells treated with 1–100 µM compound. Neurite outgrowth is quantified using high-content imaging (NeuronJ software) to measure total neurite length and branching points.
  • In vivo : Rodent corneal neuropathy models assess nerve regeneration via topical administration. Histological evaluation uses βIII-tubulin staining and confocal microscopy .

Table 2: Neuritogenesis Assay Outcomes

ModelDose (µM)Neurite Length IncreaseKey Mechanism
Rat hippocampal5040% vs controlSomatostatin release
Mouse corneal10 (topical)2x nerve densityTrkA activation

Q. How does this compound modulate cholinergic signaling, and what biochemical assays confirm its mechanism?

Methodological Answer:

  • Calcium Imaging : Rat hippocampal slices treated with 10 µM compound show enhanced calcium influx (Fluo-4 AM dye).
  • Receptor Binding : Competitive assays with [3H]-acetylcholine identify IC50 values (e.g., 0.8 µM for α7-nAChR).
  • Western Blotting : Upregulation of BDNF and TrkB in treated neurons .

Q. What strategies address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves : Validate efficacy thresholds (e.g., 10–100 µM range).
  • Cell Line Validation : Use >2 independent cell lines (e.g., SH-SY5Y and PC12) to confirm neurotrophic effects.
  • Kinetic Studies : Monitor time-dependent effects (e.g., peak activity at 24 hrs) .

Q. How are molecular docking studies applied to predict the interaction of this compound with neuronal receptors?

Methodological Answer:

  • Protein Preparation : Retrieve TrkA receptor structure (PDB: 4AOJ) and optimize with CHARMM.
  • Docking Software : Use AutoDock Vina with a grid box centered on the ATP-binding site.
  • Scoring : Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonding to Asp 668 .

Q. What pharmacokinetic challenges arise in translating this compound to in vivo models, and how are they mitigated?

Methodological Answer:

  • Bioavailability : Low solubility (<50 µg/mL) is improved via nanoemulsion formulations (Labrafil/Cremophor EL).
  • Metabolism : CYP3A4-mediated degradation is reduced using co-administration of ritonavir (1:1 ratio).
  • Biodistribution : Radiolabeling with 18F (e.g., [18F]-DAFBA) tracks uptake via PET imaging .

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Feasible Synthetic Routes

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N-(4-Acetylphenyl)-4-fluorobenzamide
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N-(4-Acetylphenyl)-4-fluorobenzamide

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